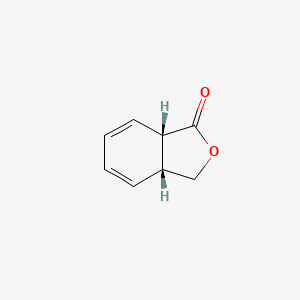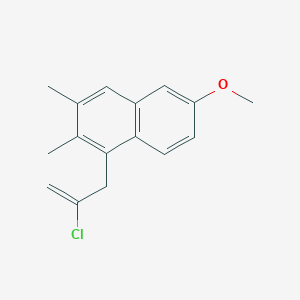
1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene is an organic compound with a complex structure that includes a naphthalene ring substituted with a chloropropenyl group, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with naphthalene-based compounds. One common method involves the use of hydrazine hydrate and alkali medium to facilitate the reaction . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of phase-transfer catalysts and other advanced techniques can further enhance the yield and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 1-(2-Chloroprop-2-en-1-yl)naphthalene
- 6-Methoxy-2,3-dimethylnaphthalene
- 1-(2-Chloroprop-2-en-1-yl)-2,3-dimethylnaphthalene
Uniqueness
What sets 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene apart from these similar compounds is the specific combination of substituents on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
66405-90-1 |
|---|---|
Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enyl)-6-methoxy-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C16H17ClO/c1-10-7-13-9-14(18-4)5-6-15(13)16(12(10)3)8-11(2)17/h5-7,9H,2,8H2,1,3-4H3 |
InChI Key |
VCJOFRGVLSZERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=C1C)CC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


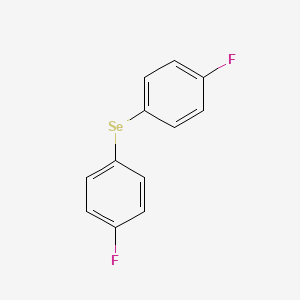
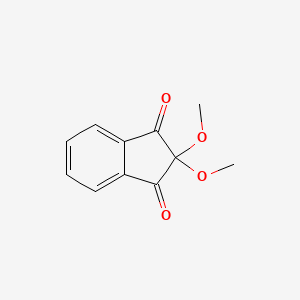
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
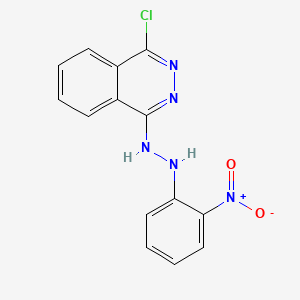
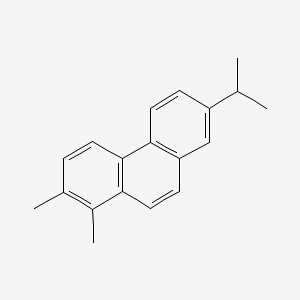
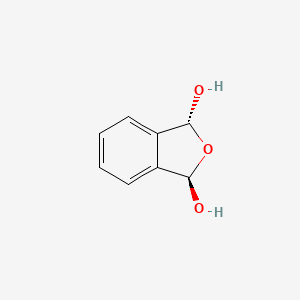
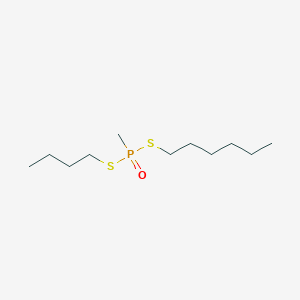
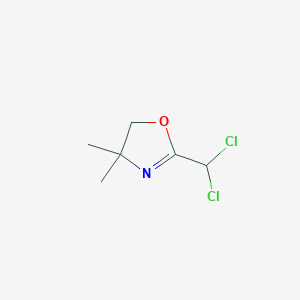
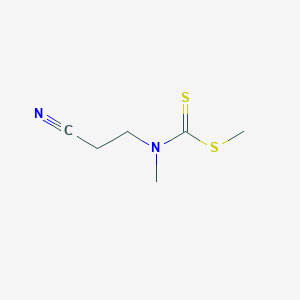
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
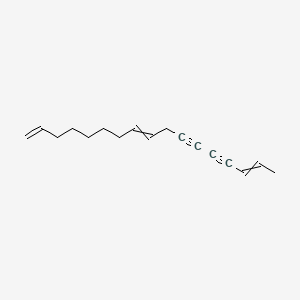
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
